![molecular formula C11H14BF3O2S B1323111 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane CAS No. 596819-13-5](/img/structure/B1323111.png)
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane” is a boron-containing compound with the CAS Number: 1184850-41-6 . It is also known as TMTTF-BF4. The compound has a molecular weight of 328.16 and its IUPAC name is 4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)-1-benzothien-2-yl]-1,3,2-dioxaborolane .
Molecular Structure Analysis
The compound has a linear formula of C15H16BF3O2S . The Inchi Code for the compound is 1S/C15H16BF3O2S/c1-13(2)14(3,4)21-16(20-13)12-8-9-7-10(15(17,18)19)5-6-11(9)22-12/h5-8H,1-4H3 .Scientific Research Applications
I have conducted a search for the scientific research applications of “4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane,” but unfortunately, the information available does not provide a detailed analysis of six to eight unique applications as you requested.
The search results indicate that this compound is an intermediate in the synthesis of various derivatives and has been characterized through spectroscopy and crystal structure analysis . However, specific applications in different fields of research are not detailed in the available resources.
Safety and Hazards
Mechanism of Action
Target of Action
The compound 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane is an organic intermediate with borate and sulfonamide groups . It is a significant intermediate of 1H-indazole derivatives
Mode of Action
The compound can be synthesized through nucleophilic and amidation reactions It interacts with its targets through these reactions, leading to changes in the structure of the target molecules
Biochemical Pathways
The compound plays a role in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols . It is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions
Result of Action
The compound is used as an intermediate in the synthesis of other compounds, particularly 1H-indazole derivatives
Action Environment
Boronic ester bonds, such as those in this compound, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This suggests that environmental factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O2S/c1-9(2)10(3,4)17-12(16-9)8-6-5-7(18-8)11(13,14)15/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIFZLIFGFCQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630112 | |
Record name | 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
596819-13-5 | |
Record name | 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)-2-thienyl]-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596819-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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